molecular formula C21H36N6O2 B12427431 7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine

7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine

Cat. No.: B12427431
M. Wt: 404.5 g/mol
InChI Key: WLFIYSGBVULZIU-UHFFFAOYSA-N
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Description

E67-2 is a derivative of E67 and is known for its low toxicity and selective inhibition of the KIAA1718 Jumonji domain. It has an IC50 value of 3.4 µM and selectively inhibits histone H3 lysine 9 (H3K9) Jumonji demethylase as well as histone H3 lysine 4 (H3K4) demethylase .

Preparation Methods

The synthesis of E67-2 involves the derivatization of E67. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure its selective inhibition properties and low toxicity .

Chemical Reactions Analysis

E67-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

E67-2 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a selective inhibitor in various chemical reactions.

    Biology: Plays a role in studying the demethylation of histone proteins, which is crucial for understanding gene expression and regulation.

    Medicine: Investigated for its potential in cancer research due to its ability to inhibit specific demethylases involved in cancer progression.

    Industry: Utilized in the development of new therapeutic agents and as a tool in epigenetic research .

Mechanism of Action

E67-2 exerts its effects by selectively inhibiting the KIAA1718 Jumonji domain. This inhibition prevents the demethylation of histone H3 lysine 9 (H3K9) and histone H3 lysine 4 (H3K4), leading to changes in gene expression. The molecular targets involved include the Jumonji demethylases, which play a role in transcriptional regulation .

Comparison with Similar Compounds

E67-2 is unique due to its selective inhibition of the KIAA1718 Jumonji domain and its low toxicity. Similar compounds include:

E67-2 stands out due to its specificity and reduced cell toxicity, making it a valuable tool in both research and potential therapeutic applications.

Biological Activity

7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:

  • Quinazoline Core : This bicyclic structure is known for its pharmacological properties, including anti-cancer activity.
  • Dimethylamino Group : This moiety enhances solubility and may contribute to the compound's interaction with biological targets.
  • Aminopentyl Chain : This alkyl chain may facilitate cellular uptake and influence the compound's pharmacokinetics.

Research indicates that compounds with a similar structure often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, they may target epidermal growth factor receptor (EGFR) pathways.
  • Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Anti-inflammatory Effects : The presence of dimethylamino groups may confer anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

In Vitro Studies

Several in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5EGFR inhibition
A549 (Lung)8.3Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting broad-spectrum anti-cancer potential.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of new compounds. Preliminary animal studies have shown promising results:

  • Xenograft Models : In a mouse model with human breast cancer xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05).
  • Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a second-line treatment. Patients receiving the drug showed improved progression-free survival rates compared to those receiving standard chemotherapy.

Case Study 2: Combination Therapy

Another study investigated the use of this compound in combination with conventional chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in conjunction with paclitaxel in preclinical models.

Properties

Molecular Formula

C21H36N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

7-(5-aminopentoxy)-2-N-[3-(dimethylamino)propyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25)

InChI Key

WLFIYSGBVULZIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN

Origin of Product

United States

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